molecular formula C18H16FN3O2 B2842784 N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide CAS No. 1392695-36-1

N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2842784
CAS RN: 1392695-36-1
M. Wt: 325.343
InChI Key: AQUCFVGYXMEVDP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide, also known as FMHM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer progression and inflammation. N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of the immune system. Additionally, N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide is its relatively low solubility in water, which may limit its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research on N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential as a neuroprotective agent, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, the use of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide in combination with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 4-fluoroaniline with 2-hydroxy-3,5-dimethylbenzaldehyde, followed by cyclization with hydrazine hydrate and carboxylic acid functionalization. This method has been optimized to obtain high yields of pure N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications, including its role as an anticancer agent, anti-inflammatory agent, and neuroprotective agent. Several studies have shown that N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

1392695-36-1

Molecular Formula

C18H16FN3O2

Molecular Weight

325.343

IUPAC Name

N-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16FN3O2/c1-10-7-11(2)17(23)14(8-10)15-9-16(22-21-15)18(24)20-13-5-3-12(19)4-6-13/h3-9,23H,1-2H3,(H,20,24)(H,21,22)

InChI Key

AQUCFVGYXMEVDP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)F)O)C

solubility

not available

Origin of Product

United States

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